molecular formula C15H13NO5 B14592729 Methyl 2-(2,5-dihydroxybenzamido)benzoate CAS No. 61340-29-2

Methyl 2-(2,5-dihydroxybenzamido)benzoate

Cat. No.: B14592729
CAS No.: 61340-29-2
M. Wt: 287.27 g/mol
InChI Key: PZRCZEFWBMSYNW-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dihydroxybenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamide group substituted with two hydroxyl groups at the 2 and 5 positions, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dihydroxybenzamido)benzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dihydroxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl groups under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-(2,5-dihydroxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dihydroxybenzamido)benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dihydroxybenzoate
  • Methyl 3,5-dihydroxybenzoate
  • Methyl 2-hydroxybenzoate (Methyl salicylate)

Uniqueness

Methyl 2-(2,5-dihydroxybenzamido)benzoate is unique due to the presence of both hydroxyl and amido groups on the benzene ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in various fields.

Properties

CAS No.

61340-29-2

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-[(2,5-dihydroxybenzoyl)amino]benzoate

InChI

InChI=1S/C15H13NO5/c1-21-15(20)10-4-2-3-5-12(10)16-14(19)11-8-9(17)6-7-13(11)18/h2-8,17-18H,1H3,(H,16,19)

InChI Key

PZRCZEFWBMSYNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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